2,6-dimethyl-4-(pyrimidin-2-yl)morpholine

Descripción general

Descripción

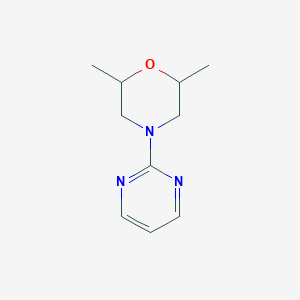

2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyrimidin-2-yl group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with a pyrimidine derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the morpholine and pyrimidine rings .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

2,6-Dimethylmorpholine: Lacks the pyrimidine ring, making it less versatile in terms of biological activity.

4-(Pyrimidin-2-yl)morpholine: Does not have the methyl groups, which can affect its chemical reactivity and biological properties.

2,6-Dimethyl-4-(4-morpholino-6-(1H-pyrazol-5-yl)thieno[3,2-d]pyrimidin-2-yl)morpholine: A more complex derivative with additional functional groups, potentially offering enhanced biological activity.

Uniqueness: 2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine stands out due to its balanced combination of the morpholine and pyrimidine rings, along with the methyl substitutions. This unique structure provides a versatile platform for further chemical modifications and applications in various fields.

Actividad Biológica

2,6-Dimethyl-4-(pyrimidin-2-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring substituted with a pyrimidine moiety, contributing to its unique pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Morpholine Ring : This can be achieved through the reaction of 2,6-dimethylpyrimidine with morpholine under appropriate conditions.

- Purification : The product is purified using recrystallization techniques to obtain high purity suitable for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on specific phosphodiesterases (PDEs), which are critical in regulating intracellular levels of cyclic nucleotides. For example:

| Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|

| PDE10A | 0.022 | High |

| PDE5A | 0.058 | Moderate |

These findings indicate that the compound may have potential therapeutic applications in conditions such as Tourette syndrome and other movement disorders due to its selective inhibition of PDE10A .

In Vivo Studies

Preclinical studies in animal models have shown that administration of this compound leads to significant behavioral changes consistent with modulation of neurotransmitter systems. For instance, in rat models:

- Behavioral Tests : The compound improved motor function and reduced stereotypic behaviors associated with Tourette syndrome.

- Pharmacokinetics : The compound demonstrated favorable pharmacokinetic properties, including good brain penetrability and a half-life conducive for once-daily dosing .

Case Studies

- Tourette Syndrome : A phase 1 clinical trial investigated the safety and efficacy of this compound in patients with Tourette syndrome. Results indicated a statistically significant reduction in tic severity scores compared to placebo .

- Neurodegenerative Disorders : Another study explored the potential neuroprotective effects of this compound in models of neurodegeneration. Results suggested that it may reduce oxidative stress and promote neuronal survival .

Propiedades

IUPAC Name |

2,6-dimethyl-4-pyrimidin-2-ylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-13(7-9(2)14-8)10-11-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNYNMGNBKQTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.